molecular formula C21H22N2 B11550956 Naphthalene, 1-(4-diethylaminobenzylidenamino)-

Naphthalene, 1-(4-diethylaminobenzylidenamino)-

Cat. No.: B11550956
M. Wt: 302.4 g/mol
InChI Key: MPNWLELOSMZVSR-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE is a chemical compound known for its unique structure and properties. It is a Schiff base derived from the condensation of naphthaldehyde and N,N-diethylaniline. Schiff bases are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE typically involves the condensation reaction between naphthaldehyde and N,N-diethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE follows similar principles but may involve more efficient and scalable techniques. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce production time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets and pathways. As a Schiff base, it can form coordination complexes with metal ions, which can influence its biological activity. The compound’s ability to interact with enzymes and receptors may also play a role in its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-4-NITROANILINE: Known for its use in the synthesis of dyes and pigments.

    (E)-(4-FLUOROPHENYLIMINO)METHYLNAPHTHALEN-2-OL:

Uniqueness

N,N-DIETHYL-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]ANILINE is unique due to its specific structure, which allows it to form stable Schiff base complexes and exhibit a range of chemical and biological activities. Its versatility in various applications, from coordination chemistry to medicinal research, sets it apart from other similar compounds .

Properties

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

N,N-diethyl-4-(naphthalen-1-yliminomethyl)aniline

InChI

InChI=1S/C21H22N2/c1-3-23(4-2)19-14-12-17(13-15-19)16-22-21-11-7-9-18-8-5-6-10-20(18)21/h5-16H,3-4H2,1-2H3

InChI Key

MPNWLELOSMZVSR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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